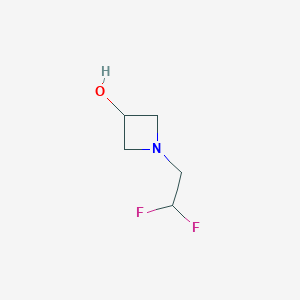

1-(2,2-Difluoroethyl)azetidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-difluoroethyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)3-8-1-4(9)2-8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFUELFVQBGZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343061-06-2 | |

| Record name | 1-(2,2-difluoroethyl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-ol: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-Difluoroethyl)azetidin-3-ol (CAS Number: 1343061-06-2), a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of both a strained azetidine ring and a difluoroethyl moiety confers unique physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics. This document will delve into the rationale behind its design, propose a viable synthetic pathway, and explore its potential applications in drug discovery, supported by a thorough review of the roles of its constituent chemical motifs.

Introduction: The Convergence of a Strained Ring and a Strategic Fluorination Pattern

The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. This compound emerges as a molecule of interest at the intersection of two powerful strategies in drug design: the use of strained heterocyclic scaffolds and the incorporation of fluorine.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a distinct advantage over more traditional, larger saturated heterocycles.[2] This constrained conformation can lead to enhanced binding to biological targets and improved metabolic stability.[1] Several approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]

Concurrently, the introduction of fluorine into drug molecules is a widely employed and highly effective strategy to modulate a compound's properties.[3][4] The unique electronic characteristics of fluorine, being the most electronegative element, can significantly alter the pKa, lipophilicity, and metabolic stability of a molecule.[4][5] The difluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can block metabolic "soft spots," thereby prolonging the half-life of a drug.[3][6]

This guide will provide a detailed examination of this compound, a molecule that synergistically combines the benefits of the azetidine scaffold with the advantageous properties of fluorine.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure. These predicted values provide a useful starting point for understanding its behavior in biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₉F₂NO | PubChem[7] |

| Molecular Weight | 137.13 g/mol | PubChem[7] |

| XLogP3 | -0.3 | PubChem[7] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[7] |

| Predicted Boiling Point | 170.7 ± 15.0 °C | ChemicalBook[8] |

| Predicted Density | 1.142 ± 0.06 g/cm³ | ChemicalBook[8] |

The predicted low XLogP3 value suggests that this compound is likely to be a polar molecule with good aqueous solubility, a desirable characteristic for many drug candidates. The presence of both hydrogen bond donors and acceptors indicates its potential to form favorable interactions with biological targets.

Proposed Synthesis Pathway

Step 1: N-Alkylation of Azetidin-3-ol

The key transformation is the nucleophilic substitution of a suitable 2,2-difluoroethylating agent by the secondary amine of azetidin-3-ol.

Figure 1: Proposed N-alkylation of azetidin-3-ol.

Proposed Experimental Protocol:

-

To a solution of azetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide (1.1 eq), dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Solvent: Aprotic polar solvents like ACN or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Base: A non-nucleophilic base is crucial to deprotonate the azetidine nitrogen, increasing its nucleophilicity, without competing in the alkylation reaction.

-

Alkylating Agent: 2,2-Difluoroethyl triflate is a highly reactive electrophile, making it an excellent choice for this alkylation. Alternatively, 2,2-difluoroethyl iodide could be used, potentially requiring harsher reaction conditions.

Potential Applications in Drug Discovery

The unique combination of the azetidine ring and the difluoroethyl group in this compound makes it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

As a Scaffold for Bioactive Molecules

The hydroxyl group at the 3-position of the azetidine ring serves as a convenient handle for further functionalization. This allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.

Figure 2: Potential functionalization of this compound.

Improving Pharmacokinetic Properties

The incorporation of the this compound moiety into a larger molecule can be a strategic move to enhance its drug-like properties.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Lipophilicity and Solubility: The introduction of fluorine can modulate the lipophilicity of a compound, which is a critical parameter for membrane permeability and oral absorption.[3] While highly fluorinated groups can increase lipophilicity, the difluoroethyl group offers a more nuanced modification.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[4][9]

Safety and Handling

Conclusion

This compound represents a promising and versatile building block for contemporary drug discovery. Its unique structural features, combining a strained azetidine ring with a metabolically robust difluoroethyl group, offer a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. While further experimental validation of its properties and reactivity is warranted, the foundational principles of its design strongly suggest its utility in the development of next-generation pharmaceuticals.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Role of Fluorine in Drug Design and Drug Action.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- How Is Fluorine Used in the Medical Field? Inhance Technologies.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. ChemBK.

- Azetidin-3-ol synthesis. ChemicalBook.

- Frigola, J., Torrens, A., Castrillo, J. A., & Garcia-Granda, S. (2000). Synthesis of azetidine derivatives.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Preparation of 1-substituted azetidin-e-ol derivitives.

- This compound. PubChem.

- 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. MySkinRecipes.

- Azetidin-3-ol. ChemicalBook.

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1343973-39-6|1-(2,2-Difluoroethyl)azetidin-3-amine|BLD Pharm [bldpharm.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. PubChemLite - this compound (C5H9F2NO) [pubchemlite.lcsb.uni.lu]

- 8. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 9. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Difluoroethyl)azetidin-3-ol

Introduction: A Molecule of Strategic Importance in Modern Drug Discovery

1-(2,2-Difluoroethyl)azetidin-3-ol emerges as a molecule of significant interest to researchers, scientists, and drug development professionals. Its unique architecture, combining the conformationally constrained azetidine ring with the metabolically robust difluoroethyl group, positions it as a valuable building block in the design of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in medicinal chemistry.[1] Its rigid structure allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1][2] Furthermore, the incorporation of an azetidine ring can enhance key drug-like properties, including metabolic stability and aqueous solubility.[2]

The strategic introduction of fluorine is a well-established strategy in medicinal chemistry to fine-tune the physicochemical properties of a drug candidate.[3][4][5] The difluoroethyl moiety, in particular, can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate, often leading to improved pharmacokinetic profiles.[6][7] This guide provides a comprehensive overview of the core physicochemical properties of this compound, coupled with detailed, field-proven experimental protocols for their determination.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery program. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some values are predicted based on computational models, this guide also provides the robust experimental methodologies required for their precise determination.

| Property | Predicted/Estimated Value | Experimental Value |

| Molecular Formula | C₅H₉F₂NO | - |

| Molecular Weight | 137.13 g/mol | - |

| CAS Number | Not available | - |

| Melting Point | Not available | To be determined |

| Boiling Point | ~114.7 ± 15.0 °C (Predicted for a similar compound)[8] | To be determined |

| logP (Octanol/Water Partition Coefficient) | Not available | To be determined |

| pKa (Amine) | ~10.61 (Predicted for a similar compound)[8] | To be determined |

| Aqueous Solubility | Not available | To be determined |

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure a self-validating system of protocols.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[9] A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[9]

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/minute near the expected melting point).

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10]

Caption: Workflow for logP Determination via the Shake-Flask Method.

pKa (Acid Dissociation Constant) Determination

The pKa of an ionizable group, such as the amine in this compound, dictates its charge state at a given pH. This is crucial for solubility, receptor binding, and membrane permeability. P[11]otentiometric titration is a highly accurate method for pKa determination.

[12][13]Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a solution of known ionic strength.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

[11]```dot graph pKaWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

Prep [label="Prepare Sample Solution"]; Setup [label="Calibrate and Immerse pH Electrode"]; Titrate [label="Titrate with Standardized Acid"]; Record [label="Record pH vs. Titrant Volume"]; Analyze [label="Plot Titration Curve"]; Determine [label="Determine pKa at Half-Equivalence Point"];

Prep -> Setup -> Titrate -> Record -> Analyze -> Determine; }

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, owing to the advantageous properties conferred by its azetidine and difluoroethyl components. While a complete experimental dataset for its physicochemical properties is not yet publicly available, this guide provides the established, robust methodologies for their determination. By following these detailed protocols, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. The principles and workflows outlined herein are fundamental to the broader field of medicinal chemistry and serve as a valuable resource for scientists working with novel chemical entities.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

-

O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 2(4), 571-581. [Link]

-

Singh, G. S., & D’hooghe, M. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 12(10), 1636-1653. [Link]

-

Meanwell, N. A. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Vraka, V., & Trantirek, L. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1499-1510. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Van der Rest, C., & De Meulenaer, B. (2014). Development of methods for the determination of pKa values. Journal of Chemical Education, 91(10), 1681-1686. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

MedPharma. (2025, April 15). To determine the melting point of given organic compound. [Link]

-

Hall, H. K. (1957). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 61(2), 253-255. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. [Link]

-

University of Rochester. (n.d.). Purification: Distillation at Reduced Pressures. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,2-Difluoroethyl acetate (CAS 1550-44-3). [Link]

-

ChemBlink. (n.d.). 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. [Link]

-

MySkinRecipes. (n.d.). 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. medpharma12.com [medpharma12.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-(2,2-Difluoroethyl)azetidin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(2,2-difluoroethyl)azetidin-3-ol, a fluorinated azetidine derivative of increasing interest in medicinal chemistry and drug development. Azetidine scaffolds are prized for their ability to impart desirable physicochemical properties to drug candidates, and fluorination is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for rational drug design. This guide synthesizes theoretical principles with practical methodologies, offering researchers a robust framework for the structural elucidation of this and related compounds. We delve into the puckered nature of the azetidine ring, the influence of the 3-hydroxyl group, and the critical role of the gauche effect on the conformation of the N-(2,2-difluoroethyl) side chain. Detailed protocols for conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are provided, alongside a discussion of the definitive insights offered by single-crystal X-ray crystallography.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in modern medicinal chemistry. Its constrained, non-planar geometry provides a rigid scaffold that can favorably orient substituents for optimal interaction with biological targets, often leading to improved ligand efficiency and potency.[1][2] The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability. The combination of these two features in molecules such as this compound presents a compelling scaffold for the development of novel therapeutics.[3]

A thorough understanding of the molecule's three-dimensional structure and conformational landscape is a prerequisite for successful structure-activity relationship (SAR) studies. The subtle interplay of steric and electronic effects within this compound dictates its preferred shape, which in turn governs its interactions with protein binding pockets. This guide will explore these structural nuances in detail.

Predicted Molecular Structure and Key Conformational Features

While a definitive crystal structure for this compound is not publicly available at the time of this writing, we can predict its key structural and conformational features based on well-established principles and studies of analogous compounds.

The Puckered Azetidine Ring

Contrary to a planar representation, the azetidine ring exists in a puckered conformation to alleviate ring strain.[4] This puckering is characterized by a dihedral angle, and for the parent azetidine molecule, this has been determined to be approximately 37°. The substituents on the ring, namely the 3-hydroxyl group and the N-(2,2-difluoroethyl) group, will influence the degree of puckering and the preferred orientation of the substituents (axial vs. equatorial). The hydroxyl group at the 3-position can exist in either a pseudo-axial or pseudo-equatorial position, and the energetic barrier to ring inversion will determine the equilibrium population of these conformers.

The N-(2,2-Difluoroethyl) Side Chain and the "Double Gauche Effect"

The conformation of the N-(2,2-difluoroethyl) side chain is expected to be significantly influenced by the gauche effect. This is a stereoelectronic effect where a conformation with adjacent electronegative substituents in a gauche arrangement (dihedral angle of approximately 60°) is more stable than the anti conformation (dihedral angle of 180°).[5]

In the case of the 2,2-difluoroethyl group, a "double gauche effect" is anticipated. A detailed study on 2,2-difluoroethylamine hydrochloride, a close analogue, revealed that the most stable conformation has both fluorine atoms in a gauche relationship with the positively charged nitrogen.[6][7][8] This preference is primarily driven by electrostatic attraction between the electronegative fluorine atoms and the nitrogen atom, a phenomenon that persists even in aqueous solution.[7] Hyperconjugative interactions (σCH → σCF and σCH → σCN) also play a role, albeit a secondary one, in stabilizing this conformation.[6][7]

Therefore, it is highly probable that the C-C bond of the difluoroethyl side chain in this compound will favor a conformation where the nitrogen of the azetidine ring is gauche to both fluorine atoms.

Methodologies for Conformational Analysis

To experimentally and computationally validate these predictions, a combination of techniques is employed.

Synthesis of this compound

A plausible synthetic route to this compound would involve the N-alkylation of azetidin-3-ol with a suitable 2,2-difluoroethylating agent. A general two-step approach is outlined below:

Step 1: Preparation of Azetidin-3-ol Azetidin-3-ol can be synthesized from epichlorohydrin and a protected amine, such as benzylamine, followed by cyclization and deprotection.[9] Commercially available N-Boc-3-hydroxyazetidine is also a common starting material, which can be deprotected under acidic conditions.[10]

Step 2: N-alkylation The resulting azetidin-3-ol can then be reacted with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 1-bromo-2,2-difluoroethane, in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and a polar aprotic solvent (e.g., acetonitrile or DMF) to yield the target compound.

Experimental Protocol: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[11] For this compound, a combination of 1D and 2D NMR experiments would be employed.

-

¹H and ¹³C NMR: These experiments provide information about the chemical environment of each nucleus and can indicate the presence of different conformers if they are in slow exchange on the NMR timescale.

-

¹⁹F NMR: This is crucial for probing the environment of the fluorine atoms and can be sensitive to conformational changes.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å).[12][13] This is invaluable for determining the relative orientation of substituents on the azetidine ring and the conformation of the side chain. For a small molecule like this, a 2D NOESY experiment is generally preferred.[14][15] However, if the molecule falls into an intermediate molecular weight range where the NOE is close to zero, a ROESY experiment would be more appropriate as the ROE is always positive.[13][14][16]

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of approximately 5-10 mg/mL.

-

1D NMR Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra to assign all signals.

-

2D NMR Acquisition:

-

COSY: To establish proton-proton through-bond correlations.

-

HSQC/HMBC: To correlate proton signals with their directly attached and long-range coupled carbons.

-

NOESY/ROESY: To identify through-space correlations. A mixing time of 400-800 ms is typically a good starting point for small molecules in a NOESY experiment.[16]

-

-

Data Analysis:

-

Analyze the NOESY/ROESY spectrum for cross-peaks between protons on the azetidine ring and the N-(2,2-difluoroethyl) side chain.

-

The presence of NOEs between specific protons will indicate their spatial proximity and allow for the deduction of the preferred ring pucker and side-chain orientation.

-

For example, an NOE between a proton on the difluoroethyl side chain and a pseudo-axial proton on the azetidine ring would provide strong evidence for a particular conformation.

-

Logical Diagram: NMR Data Interpretation

Caption: Logical workflow for interpreting NMR data to determine molecular conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and dihedral angles.[17] Obtaining a suitable single crystal of this compound would allow for the unambiguous determination of its conformation in the crystalline state. It is important to note that the solid-state conformation may not be the only or even the most populated conformer in solution.

Experimental Protocol: X-ray Crystallography Workflow

-

Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in an X-ray beam, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[17]

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions to generate a final, accurate molecular model.

Computational Chemistry

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the conformational preferences and energetics of molecules.[18]

Experimental Protocol: DFT Computational Analysis

-

Model Building: Construct an initial 3D model of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) or larger).[19] Include a solvation model (e.g., CPCM or SMD) to simulate the effects of a solvent.

-

Data Analysis:

-

Compare the relative energies of the optimized conformers to determine their predicted populations based on the Boltzmann distribution.

-

Analyze the key geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.

-

Theoretically calculate NMR chemical shifts and coupling constants for the low-energy conformers to compare with experimental data.

-

Data Summary: Predicted and Experimental Parameters

| Parameter | Predicted Value/Observation | Experimental Technique | Computational Method |

| Azetidine Ring Conformation | Puckered | NMR (Coupling Constants), X-ray | DFT |

| 3-OH Orientation | Equilibrium between pseudo-axial and pseudo-equatorial | NMR (NOESY/ROESY), X-ray | DFT |

| N-CH₂-CHF₂ Dihedral Angle | Predominantly gauche | NMR (NOESY/ROESY), X-ray | DFT |

| Key NOE Correlations | Between side-chain protons and ring protons | 2D NOESY/ROESY | N/A |

Conclusion

The molecular structure and conformation of this compound are governed by a fascinating interplay of ring strain, steric interactions, and stereoelectronic effects. The azetidine ring is expected to adopt a puckered conformation, while the N-(2,2-difluoroethyl) side chain is predicted to exhibit a "double gauche" arrangement due to favorable electrostatic interactions. A combined approach utilizing NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state determination, and DFT calculations for energetic and geometric insights provides a comprehensive framework for the complete structural elucidation of this important fluorinated scaffold. The methodologies and principles outlined in this guide are broadly applicable to other substituted azetidines, empowering researchers in drug discovery to make informed decisions in the design of next-generation therapeutics.

References

-

Rittner, R., & Tormena, C. F. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein Journal of Organic Chemistry, 10, 877–882. [Link]

-

Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). PubMed. [Link]

-

Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). Beilstein Journals. [Link]

-

Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. [Link]

-

NOESY and ROESY. (2018). University of Missouri. [Link]

-

What is the difference between NOESY and ROESY for NMR? (2018). Reddit. [Link]

-

Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. (2014). R Discovery. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PubMed Central. [Link]

-

NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. [Link]

-

NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. [Link]

-

1-D NOESY and 1-D ROESY for Small Molecules. (2004). IU NMR Facility. [Link]

-

Gauche effect. (n.d.). Wikipedia. [Link]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

-

The ring pucker in azetidine derivatives can be influenced by... (n.d.). ResearchGate. [Link]

-

Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids. (n.d.). PubMed Central. [Link]

-

Singh, M. S., & Singh, A. K. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(85), 54101-54125. [Link]

- Synthesis of azetidine derivatives. (2000).

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PubMed Central. [Link]

-

Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

-

Azetidinone: Different methods of synthesis and its biological profile. (n.d.). Der Pharma Chemica. [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls. [Link]

-

DFT study of co- and homo-oligo(fluoro-substituted aniline)s as ambipolar materials. (2025). ResearchGate. [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (2008). Semantic Scholar. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (n.d.). PubMed Central. [Link]

-

Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.). ResearchGate. [Link]

-

X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (n.d.). De Gruyter. [Link]

- Preparation of 1-substituted azetidin-e-ol derivitives. (n.d.).

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). ResearchGate. [Link]

-

DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. (2025). ResearchGate. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PubMed. [Link]

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. [Link]

-

Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical. (2022). Semantic Scholar. [Link]

-

Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). IRIS Unibas. [Link]

-

Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. (2022). ACS Publications. [Link]

-

X-ray Structure Analysis Online. (n.d.). J-STAGE. [Link]

Sources

- 1. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ZA843258B - Preparation of 1-substituted azetidin-e-ol derivitives - Google Patents [patents.google.com]

- 10. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 11. auremn.org.br [auremn.org.br]

- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. reddit.com [reddit.com]

- 16. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1-(2,2-Difluoroethyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Fluorinated Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile scaffold have led to its incorporation into a multitude of drug candidates.[1] The strategic introduction of fluorine atoms into these scaffolds, as seen in 1-(2,2-Difluoroethyl)azetidin-3-ol, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds highly valuable in the development of novel therapeutics.[2]

This guide provides a detailed examination of the safety and handling considerations for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous fluorinated compounds and azetidine derivatives to establish a robust framework for its safe utilization in a laboratory setting. The principles and protocols outlined herein are designed to empower researchers to work confidently and safely with this and similar chemical entities.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of potential hazards is the cornerstone of laboratory safety. Based on the known toxicology of related compounds, this compound should be handled as a substance with the potential for the following hazards:

-

Acute Toxicity (Oral): Similar azetidine derivatives have been classified as harmful if swallowed.[3]

-

Skin and Eye Irritation: The parent compound, azetidin-3-ol, is known to cause skin irritation and serious eye damage.[3] The presence of the difluoroethyl group may further exacerbate these effects.

-

Respiratory Tract Irritation: Inhalation of aerosols or dust of azetidine compounds may lead to respiratory irritation.[3]

-

Allergic Skin Reaction: Some azetidine derivatives have been shown to cause allergic skin reactions.[4]

Table 1: GHS Hazard Classifications of Analogous Compounds

| Compound | GHS Hazard Statement | Source |

| Azetidin-3-ol hydrochloride | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [3] |

| 2,2-Difluoroethan-1-ol | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

It is imperative to treat this compound with the same level of caution as substances with these established hazard classifications. A comprehensive, substance-specific risk assessment should be conducted before commencing any experimental work.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To mitigate the risks associated with handling this compound, a combination of engineering controls and appropriate PPE is essential.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE): Individual Protection

-

Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for the specific solvents being used.[2] Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A laboratory coat is required. For larger scale operations, a chemically resistant apron or suit may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, a properly fitted respirator with an appropriate cartridge should be used.

Diagram 1: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating exposure risks.

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Safety

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the stability of this compound.

Handling Procedures

-

Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.[6]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6] Do not eat, drink, or smoke in the laboratory.[3]

-

Spill Management: In the event of a spill, evacuate the area and alert the appropriate safety personnel. Small spills can be cleaned up by trained personnel wearing appropriate PPE, using an absorbent material, and placing the waste in a sealed container for disposal.

Storage Conditions

-

Container: Store in a tightly sealed, properly labeled container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, refrigeration or freezing may be necessary, similar to other azetidine derivatives.[7]

Experimental Workflow: A Practical Application

The following is a generalized protocol for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. This protocol is for illustrative purposes and should be adapted to the specific requirements of the intended experiment.

Reaction Setup

-

Preparation: In a certified chemical fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

-

Reagent Addition:

-

To the flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

In a separate vial, weigh the required amount of this compound (as a ligand, if applicable) and dissolve it in the reaction solvent (e.g., dioxane/water).

-

Add the base (e.g., K₂CO₃, 2.0 eq) to the reaction flask.

-

-

Solvent and Reagent Transfer: Add the reaction solvent to the flask, followed by the solution of this compound via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature under a nitrogen atmosphere and monitor its progress by an appropriate analytical technique (e.g., TLC, LC-MS).

Diagram 2: Experimental Workflow for a Suzuki-Miyaura Coupling

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. 2,2-Difluoroethan-1-ol | C2H4F2O | CID 136187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

Solubility of 1-(2,2-Difluoroethyl)azetidin-3-ol in common organic solvents

An In-Depth Technical Guide: Investigating the Solubility of 1-(2,2-Difluoroethyl)azetidin-3-ol in Common Organic Solvents for Pharmaceutical Development

Introduction

This compound is a contemporary heterocyclic building block of significant interest to medicinal chemists and drug development professionals. Its structure features a strained four-membered azetidine ring, a motif known to confer desirable physicochemical properties such as increased sp3 character, improved metabolic stability, and enhanced solubility[1]. The incorporation of a difluoroethyl group further modulates the molecule's electronic and lipophilic character. Understanding the solubility of this compound is a critical first step in its application, dictating the choice of solvents for chemical synthesis, purification, formulation, and biological screening assays. Poor solubility can lead to unreliable in-vitro results and significant downstream challenges in bioavailability and toxicity assessment[2].

This technical guide serves as a comprehensive resource for researchers. It provides a theoretical framework for predicting the solubility of this compound based on its unique structural features and presents robust, step-by-step experimental protocols for the accurate determination of its solubility in a range of common organic solvents.

Molecular Profile and Predicted Solubility Characteristics

The solubility of a molecule is governed by the interplay of its functional groups and their interactions with the solvent. The structure of this compound presents three key regions that dictate its behavior.

-

Azetidin-3-ol Core: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the azetidine nitrogen is a hydrogen bond acceptor. This combination strongly favors solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., DMSO, DMF). Azetidine rings, as conformationally restricted scaffolds, can also enhance solubility compared to more flexible aliphatic amines[3].

-

Difluoroethyl Group (-CH₂CF₂H): The introduction of fluorine has complex effects. While it increases lipophilicity, the C-F bond is highly polarized[4]. Crucially, the difluoromethyl group (CF₂H) is a competent, albeit weak, hydrogen bond donor[4]. This unique property means it can form favorable interactions not only with nonpolar solvents but also with hydrogen bond acceptors, potentially enhancing solubility in solvents like ethers and esters.

-

Overall Polarity: The molecule possesses a permanent dipole moment due to its polar functional groups. This suggests poor solubility in nonpolar, aliphatic solvents like hexane and heptane, which interact primarily through weak van der Waals forces.

Based on this analysis, a qualitative solubility profile can be predicted.

Table 1: Predicted Physicochemical Properties and Qualitative Solubility

| Property | Predicted Value/Behavior | Rationale |

| Molecular Weight | 137.13 g/mol | Small molecule, generally favoring solubility. |

| Hydrogen Bond Donors | 2 (Alcohol -OH, Difluoromethyl -CF₂H) | The presence of two H-bond donors strongly favors interaction with polar, H-bond accepting solvents[4]. |

| Hydrogen Bond Acceptors | 3 (Nitrogen, Oxygen, 2x Fluorine) | Multiple sites for interaction with protic solvents. |

| Predicted Solubility | ||

| Polar Protic Solvents | High (e.g., Methanol, Ethanol, Water) | Strong hydrogen bonding interactions with both the hydroxyl and azetidine groups. |

| Polar Aprotic Solvents | Moderate to High (e.g., DMSO, DMF, Acetonitrile) | Favorable dipole-dipole interactions and hydrogen bonding with the -OH and -CF₂H groups. |

| Ethers & Esters | Low to Moderate (e.g., THF, Ethyl Acetate) | The difluoroethyl group may enhance solubility in these less polar solvents. |

| Chlorinated Solvents | Low to Moderate (e.g., Dichloromethane) | Moderate polarity may allow for some dissolution. |

| Nonpolar Solvents | Very Low (e.g., Hexane, Toluene) | Mismatch in polarity and intermolecular forces. |

A Framework for Experimental Solubility Determination

While theoretical predictions are valuable, they must be confirmed by empirical data. The following section provides detailed methodologies for both rapid screening and precise quantification of thermodynamic solubility. The "shake-flask" method is presented as the gold standard for its reliability and accuracy in determining the equilibrium solubility of a compound[5][6].

Recommended Solvent Panel

A well-chosen panel of solvents covering a range of polarities and functional groups is essential for building a comprehensive solubility profile.

Table 2: Panel of Common Organic Solvents for Solubility Screening

| Class | Solvent | Polarity Index¹ | Dielectric Constant (20°C)¹ | Primary Interactions |

| Polar Protic | Water | 10.2 | 80.1 | H-Bonding, Dipole-Dipole |

| Methanol | 6.6 | 32.7 | H-Bonding, Dipole-Dipole | |

| Ethanol | 5.2 | 24.6 | H-Bonding, Dipole-Dipole | |

| Polar Aprotic | DMSO | 7.2 | 47.0 | Dipole-Dipole, H-Bond Acceptor |

| Acetonitrile | 6.2 | 37.5 | Dipole-Dipole | |

| DMF | 6.4 | 38.3 | Dipole-Dipole, H-Bond Acceptor | |

| Ester | Ethyl Acetate | 4.3 | 6.0 | Dipole-Dipole, H-Bond Acceptor |

| Ether | Tetrahydrofuran (THF) | 4.2 | 7.6 | Dipole-Dipole, H-Bond Acceptor |

| Chlorinated | Dichloromethane (DCM) | 3.4 | 9.1 | Dipole-Dipole |

| Nonpolar | Toluene | 2.3 | 2.4 | van der Waals, π-π stacking |

| Heptane | 0.0 | 1.9 | van der Waals | |

| ¹Values sourced from established solvent property tables[7][8]. |

Protocol for Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative estimate of solubility, ideal for initial solvent screening.

Methodology:

-

Preparation: Add approximately 1-2 mg of this compound to a clear 1.5 mL microcentrifuge tube or a small glass vial.

-

Solvent Addition: Add 100 µL of the selected solvent to the vial.

-

Mixing: Vortex the mixture vigorously for 60 seconds at room temperature.

-

Observation: Visually inspect the solution against a dark background. If all solid has dissolved, the compound is considered "soluble" at >10-20 mg/mL.

-

Incremental Addition: If solid remains, add another 400 µL of solvent (total volume 500 µL) and vortex again for 60 seconds. If the solid dissolves, it is "sparingly soluble" (approx. 2-10 mg/mL).

-

Final Addition: If solid still remains, add a final 500 µL of solvent (total volume 1 mL) and vortex. If the solid dissolves, it is "slightly soluble" (approx. 1-2 mg/mL). If solid persists, it is deemed "insoluble" (<1 mg/mL).

-

Record: Document the observations for each solvent tested.

Protocol for Quantitative Thermodynamic Solubility Determination

The shake-flask method measures the equilibrium concentration of a solute in a saturated solution, providing the most accurate and reliable solubility value[5][9]. The workflow involves saturating a solvent, separating the undissolved solid, and quantifying the dissolved compound, typically via HPLC.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Azetidines - Enamine [enamine.net]

- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Properties of Solvents Used in Organic Chemistry [murov.info]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

The Strategic Incorporation of Fluorinated Azetidine Scaffolds in Modern Drug Discovery: A Technical Guide

Foreword: The Rise of Small Rings and Strategic Fluorination

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Among the various scaffolds that have garnered significant attention, saturated heterocycles, particularly those rich in sp³-hybridized carbons, are increasingly recognized for their potential to yield drug candidates with improved clinical success rates.[1] Within this class, the four-membered azetidine ring has emerged as a privileged structure.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional profile that can enhance receptor affinity and metabolic stability.[2] This guide delves into the strategic functionalization of the azetidine scaffold through fluorination, a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The introduction of fluorine can profoundly influence a molecule's basicity, lipophilicity, metabolic stability, and target-binding interactions, making the fluorinated azetidine motif a highly attractive design element in drug discovery.[1][3][4]

The Azetidine Scaffold: A Compact Powerhouse in Medicinal Chemistry

Azetidines, as four-membered nitrogen-containing heterocycles, offer a distinct structural and physicochemical profile compared to their more common five- and six-membered counterparts like pyrrolidines and piperidines.[1][5] Their compact and rigid nature provides a well-defined vector for substituents, enabling precise interactions with biological targets.[2] The incorporation of an azetidine ring can lead to improved solubility, reduced off-target effects, and enhanced metabolic stability, properties that are highly desirable in drug candidates.[2] Several FDA-approved drugs, such as baricitinib (for rheumatoid arthritis) and cobimetinib (an anticancer agent), feature the azetidine motif, underscoring its therapeutic relevance.[1][2]

The Impact of Fluorine: A Strategic Tool for Property Modulation

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to optimize the properties of lead compounds.[1][4] Fluorine's high electronegativity and small atomic size allow it to exert significant electronic effects with minimal steric hindrance.[4][6] These effects can be harnessed to modulate a range of molecular properties critical for drug efficacy and safety.

Modulating Basicity (pKa) for Optimal Performance

A key feature of the azetidine scaffold is its basic nitrogen atom. The pKa of this nitrogen is a critical parameter that influences a compound's solubility, cell permeability, and potential for off-target interactions, particularly with the hERG channel. The introduction of fluorine into the azetidine ring provides a predictable means of lowering the basicity of the nitrogen atom through a strong inductive effect.[1][3] This reduction in pKa can be crucial for mitigating hERG liability and improving the overall developability profile of a drug candidate.

| Compound | pKa |

| Azetidine | 11.29 |

| 3-Fluoroazetidine | 8.75 |

| 3,3-Difluoroazetidine | 5.95 |

Table 1: The effect of fluorination on the pKa of the azetidine ring. The data illustrates a significant decrease in basicity with the introduction of one or two fluorine atoms.

Fine-Tuning Lipophilicity (LogP) for Enhanced Permeability and Solubility

Lipophilicity, often measured as LogP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorination on lipophilicity is context-dependent.[3] While the introduction of a single fluorine atom can increase lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl group can decrease it.[4] This allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility. For instance, replacing a morpholine or piperazine ring with an "angular" azetidine has been shown to reduce or not affect lipophilicity.[7]

Enhancing Metabolic Stability

Fluorination can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[4][8][9] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes such as cytochrome P450s. By strategically placing fluorine atoms at metabolically vulnerable positions, the half-life of a compound can be extended, leading to improved pharmacokinetic profiles.[10]

Conformational Control and Binding Affinity

The introduction of fluorine can also influence the conformation of the azetidine ring and the overall molecule. This can lead to a more favorable pre-organization of the molecule for binding to its biological target, thereby increasing potency. The gauche effect between fluorine and adjacent substituents can stabilize specific conformations, which can be exploited in rational drug design.

Synthetic Strategies for Accessing Fluorinated Azetidines

The growing importance of fluorinated azetidines has spurred the development of various synthetic methodologies for their preparation. These routes often focus on efficiency, scalability, and stereocontrol.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]butanes

A powerful strategy for the synthesis of 2-(trifluoromethyl)azetidines involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[1] These highly strained intermediates can react with various electrophiles to afford a diverse range of substituted azetidines.

Caption: Synthesis of 2-(Trifluoromethyl)azetidines.

-

To a solution of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in a suitable solvent (e.g., dichloromethane), add benzyl chloroformate at room temperature.[1]

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-Cbz-3-chloro-2-(trifluoromethyl)azetidine.[1]

Defluorosulfonylation of Azetidine Sulfonyl Fluorides

A novel and versatile method for the synthesis of 3-substituted azetidines involves the defluorosulfonylation (deFS) of azetidine sulfonyl fluorides (ASFs).[5] This reaction proceeds through a carbocation intermediate and allows for the coupling of a wide range of nucleophiles.

Caption: Defluorosulfonylation of Azetidine Sulfonyl Fluorides.

-

To a solution of the azetidine sulfonyl fluoride in acetonitrile, add the desired amine nucleophile and a base such as potassium carbonate.[5]

-

Heat the reaction mixture to 60 °C and stir until the reaction is complete.[5]

-

Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the 3-amino-azetidine derivative.[5]

Case Studies: Fluorinated Azetidines in Drug Development

The strategic application of fluorinated azetidine scaffolds is exemplified in several drug discovery programs.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

Fluorinated azetidine amides have been investigated as potent inhibitors of DPP-IV, a key target in the treatment of type 2 diabetes.[11] The incorporation of a fluorinated azetidine moiety led to compounds with unexpectedly strong activity, highlighting the favorable impact of this scaffold on target engagement.[11]

Bioisosteric Replacement in Drug Candidates

Fluorinated azetidines serve as effective bioisosteres for other functional groups, enabling the modulation of a molecule's properties while maintaining or improving its biological activity.[3][12][13][14] For example, a gem-difluoroazetidine can act as a bioisostere for a carbonyl group, introducing polarity and conformational constraint.[3] In the development of PDE9 inhibitors for central nervous system disorders, the introduction of fluorine into the azetidine ring was found to modulate pKa and reduce P-glycoprotein-mediated efflux, a crucial factor for brain penetration.[15][16]

Conclusion and Future Perspectives

Fluorinated azetidine scaffolds represent a powerful and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, three-dimensionality, and the tunable electronic properties conferred by fluorine allows for the rational design of drug candidates with improved ADME profiles and enhanced biological activity. As synthetic methodologies for accessing these valuable building blocks continue to advance, we can anticipate an even greater proliferation of fluorinated azetidines in the next generation of therapeutic agents. The continued exploration of their role as bioisosteres and their application in novel drug modalities, such as molecular glues and PROTACs, promises to be a fruitful area of research for years to come.[5]

References

-

Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at: [Link]

-

Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Center for Biotechnology Information. Available at: [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Singh, R., & Sharma, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]

-

Domainex Synthesis Group. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Domainex. Available at: [Link]

-

Bach, R. D., & Dmitrenko, O. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. Available at: [Link]

-

Leroy, J. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. Available at: [Link]

-

Johnson, C. N., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

-

Leroy, J. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

-

Kim, H., et al. (2017). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Center for Biotechnology Information. Available at: [Link]

-

Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

-

Johnson, C. N., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. Available at: [Link]

-

Grygorenko, O. O. (2024). Recent Advances on Fluorine Chemistry. National Center for Biotechnology Information. Available at: [Link]

-

Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed. Available at: [Link]

-

Scott, J. S., & O'Hagan, D. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

-

Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Available at: [Link]

-

Huhmann, S., & Koksch, B. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Available at: [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. baranlab.org [baranlab.org]

- 14. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Potential Biological Activities of 1-(2,2-Difluoroethyl)azetidin-3-ol Derivatives

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel compound classes with significant therapeutic potential. This guide focuses on derivatives of 1-(2,2-Difluoroethyl)azetidin-3-ol, a scaffold that marries the desirable pharmacokinetic and conformational properties of the azetidine ring with the metabolic stability and unique electronic characteristics imparted by a 2,2-difluoroethyl group. While direct literature on this specific combination is nascent, a detailed analysis of its constituent parts allows for a robust, hypothesis-driven exploration of its potential. We predict that this scaffold is particularly well-suited for the development of potent and selective kinase inhibitors, novel antiviral agents, and modulators of central nervous system targets. This document provides the foundational rationale, key physicochemical insights, and detailed experimental protocols to empower researchers to validate these hypotheses.

Introduction: A Rationale for a Novel Scaffold

In the landscape of modern drug discovery, the azetidine ring has solidified its status as a "privileged scaffold."[1][2] This four-membered nitrogen-containing heterocycle offers a unique blend of conformational rigidity and three-dimensional character, which can enhance solubility, metabolic stability, and overall pharmacokinetic profiles.[3][4] Its value is underscored by its presence in several FDA-approved drugs, including the MEK1/2 inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , demonstrating its clinical and commercial relevance.[1][3]

Parallel to the rise of sp³-rich scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design. The 2,2-difluoroethyl group, in particular, serves as a powerful bioisostere for the metabolically labile methoxy group, mimicking its steric and electronic footprint while offering superior stability.[5][6] The high dissociation energy of the C-F bond effectively blocks common sites of oxidative metabolism, while the group's strong electron-withdrawing nature can profoundly influence molecular properties like pKa and binding affinity.[7][8]

This guide is built on a central hypothesis: the fusion of the azetidin-3-ol core with a 1-(2,2-difluoroethyl) substituent creates a novel chemical scaffold with exceptional potential for therapeutic innovation. The azetidine ring provides a rigid, three-dimensional anchor for orienting functional groups, the 3-hydroxyl offers a critical hydrogen bonding point, and the difluoroethyl moiety ensures metabolic robustness and modulates basicity. Together, these features are poised to address key challenges in drug development across multiple therapeutic areas.

Pharmacophoric Deep Dive & Predicted Physicochemical Properties

The therapeutic potential of the this compound scaffold stems from a unique combination of structural and electronic features. Each component contributes to a predictable and advantageous physicochemical profile.

-

Azetidine Core : Provides a conformationally restricted, sp³-rich framework. This rigidity reduces the entropic penalty of binding to a biological target and allows for the precise projection of substituents into three-dimensional space.[2]

-

3-Hydroxyl Group : This functional group is a pivotal interaction point, capable of acting as both a hydrogen bond donor and acceptor. This is particularly critical for binding to targets like kinase hinge regions or the polar residues within receptor pockets. It also serves as a convenient handle for further derivatization to explore structure-activity relationships (SAR).

-

1-(2,2-Difluoroethyl) Group : This moiety is the primary modulator of the scaffold's properties.

-

Metabolic Stability : The geminal difluoride effectively blocks metabolic oxidation at the α-carbon of the N-ethyl group, a common liability for N-alkyl amines.[5][7]

-

Basicity (pKa) Modulation : The potent electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the azetidine nitrogen. This will lower the pKa of the nitrogen, making it a much weaker base compared to its non-fluorinated analog. This modulation is critical, as it can prevent unwanted off-target effects (e.g., hERG channel binding) and fine-tune interactions with target residues.

-

Lipophilicity and Permeability : Fluorination typically increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[9][10]

-

Caption: Plausible synthetic workflow for target derivatives.

Potential Biological Activities & Target Classes

Based on the known activities of azetidine-containing molecules and the physicochemical properties of the title scaffold, we have prioritized three high-potential therapeutic areas for investigation.

A. Kinase Inhibition

Rationale: The azetidine scaffold is a common feature in small-molecule kinase inhibitors. [11][12]Its rigidity is ideal for orienting substituents to interact with the distinct hydrophobic regions and the hinge of the ATP-binding pocket. The 3-hydroxyl group is perfectly positioned to act as a hinge-binding element, a critical interaction for many potent inhibitors. The metabolic stability conferred by the difluoroethyl group would be a significant advantage, potentially leading to improved pharmacokinetic profiles.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

-